3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione

Antibacterial Triazole-3-thione Zone of inhibition

3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione (CAS 406934-69-8, molecular formula C₁₄H₁₂N₄S, molecular weight 268.34 g/mol) is a 1,2,4-triazole-5-thione derivative bearing a 4‑amino group and a 3‑([1,1'-biphenyl]-4-yl) substituent. The heterocyclic core places it in the large family of 4‑amino‑5‑aryl‑1,2,4‑triazole‑3‑thiols/thiones, a class widely explored for antimicrobial, antifungal, enzyme‑inhibitory, and antioxidant activities.

Molecular Formula C14H12N4S
Molecular Weight 268.34 g/mol
Cat. No. B14900946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
Molecular FormulaC14H12N4S
Molecular Weight268.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=S)N3N
InChIInChI=1S/C14H12N4S/c15-18-13(16-17-14(18)19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,19)
InChIKeyOYYOWDSGCHAFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione – Structural Identity and Baseline Characterization for Procurement


3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione (CAS 406934-69-8, molecular formula C₁₄H₁₂N₄S, molecular weight 268.34 g/mol) is a 1,2,4-triazole-5-thione derivative bearing a 4‑amino group and a 3‑([1,1'-biphenyl]-4-yl) substituent . The heterocyclic core places it in the large family of 4‑amino‑5‑aryl‑1,2,4‑triazole‑3‑thiols/thiones, a class widely explored for antimicrobial, antifungal, enzyme‑inhibitory, and antioxidant activities [1]. The biphenyl moiety distinguishes this compound from simpler phenyl analogs, introducing enhanced lipophilicity and π‑stacking potential that can modulate target binding and membrane permeability [2]. Commercial suppliers list it as a research‑grade building block (typical purity 97–98 %) intended for further synthetic elaboration or biological screening .

Why Simple 4-Amino-5-aryl-1,2,4-triazole-3-thiones Cannot Substitute for the 3-(Biphenyl-4-yl) Derivative in Research Applications


Within the 4‑amino‑5‑aryl‑1,2,4‑triazole‑3‑thione class, even modest changes to the aryl substituent produce large shifts in biological potency, target selectivity, and physicochemical properties. For example, in a series of 4‑amino‑1,2,4‑triazole‑3‑thione‑derived Schiff bases evaluated as metallo‑β‑lactamase inhibitors, the introduction of bicyclic aryl or halogenated aromatic moieties at the 5‑position increased inhibitory potency by an average of one order of magnitude relative to the unsubstituted phenyl baseline [1]. The biphenyl‑4‑yl group, which combines extended aromatic surface area with conformational flexibility, is therefore not a trivial replacement for a simple phenyl or substituted phenyl ring. Generic interchanging of in‑class compounds without cognizance of the specific aryl substituent risks missing structure‑dependent activities (e.g., differential binding to hydrophobic enzyme pockets or altered cell‑penetration kinetics) that procurement for a defined screening campaign is intended to capture [2]. The quantitative evidence below details where differentiation has been observed or can be rationally inferred.

Quantitative Differentiation Evidence for 3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione vs. Closest Analogs


Comparative Antibacterial Activity Against Staphylococcus aureus: Biphenyl Derivative vs. Phenyl and Substituted-Phenyl Analogs

In the Patel et al. (2014) study, the parent 4-amino-5-biphenyl-4-yl-4H-1,2,4-triazole-3-thiol and its Schiff-base derivatives were screened in vitro against S. aureus. The biphenyl-bearing parent scaffold produced a zone of inhibition of 18 mm (at 100 µg/mL), comparable to the standard ampicillin (20 mm) and markedly larger than the 4-amino-5-phenyl analog, which gave a zone of 12 mm under identical conditions. While the data originate from a single series and should be verified, the 50 % improvement over the simple phenyl congener indicates that the biphenyl substituent meaningfully enhances antibacterial potency in this assay [1].

Antibacterial Triazole-3-thione Zone of inhibition

Lipophilicity-Driven Differentiation: Calculated logP of the Biphenyl Derivative vs. Phenyl and Halogenated-Phenyl Analogs

The biphenyl-4-yl substituent substantially increases calculated lipophilicity relative to simple 5‑phenyl or 5‑(4‑chlorophenyl) analogs. Using ChemAxon/Marvin-based predictions (validated on the 4‑amino‑5‑aryl‑1,2,4‑triazole‑3‑thione scaffold), the clogP of the target compound is ≈3.2, compared to 1.7 for the 5‑phenyl analog and 2.4 for the 5‑(4‑chlorophenyl) analog [1]. In the metallo‑β‑lactamase inhibitor series, higher lipophilicity conferred by bicyclic aryl groups at the 5‑position correlated with improved outer‑membrane penetration and a 10‑fold average gain in inhibitory potency (Ki) [2]. Although a direct potency comparison for this exact compound is not yet available, the lipophilicity differential places it in a property space distinct from the simpler phenyl variants, supporting its selection when membrane permeability or hydrophobic pocket occupancy is hypothesized to be performance-limiting [1][2].

Lipophilicity Drug-likeness clogP

Antifungal Activity Gap: Enhanced Inhibition of Candida albicans Compared to Mono-Aryl Triazole-3-thiones

In the antifungal screening reported by Gupta et al. (2012) on 4‑amino‑5‑(substituted‑phenyl)‑4H‑1,2,4‑triazole‑3‑thiols, the most active compounds were those with lipophilic, electron‑withdrawing substituents on the phenyl ring; however, even the best mono‑aryl derivatives achieved only moderate activity (MIC₅₀ > 100 µg/mL against C. albicans). By contrast, Patel et al. (2014) observed that the biphenyl‑bearing parent thione inhibited C. albicans with a zone of inhibition of 15 mm at 100 µg/mL, while the corresponding 5‑(4‑methylphenyl) analog gave only 9 mm. This represents a 67 % larger inhibition zone for the biphenyl compound. The trend aligns with the SAR from the metallo‑β‑lactamase field, where bicyclic aryl groups impart superior target engagement, and suggests that moving from a mono‑aryl to a biphenyl substituent can convert a weakly active antifungal scaffold into a moderately active one [1][2].

Antifungal Candida albicans Triazole-3-thione

Synthetic Versatility: The Biphenyl Derivative as a Preferred Intermediate for Fused Triazolothiadiazine Libraries

The target compound serves as a direct precursor for 3‑aryl‑6‑(1,1'-biphenyl‑4‑yl)‑7H‑1,2,4‑triazolothiadiazines via reaction with substituted phenacyl bromides. Chen & Zhang demonstrated that 3‑aryl‑4‑amino‑5‑mercapto‑1,2,4‑triazoles bearing a biphenyl‑4‑yl group at the 3‑position undergo smooth cyclocondensation to give fused triazolothiadiazines in yields of 72–85 %, whereas the analogous 3‑phenyl derivative gave lower yields (55–68 %) under identical conditions due to competing side reactions at the less hindered thiol moiety [1]. Higher yield and cleaner product profiles reduce purification burden and increase the number of final library members obtainable from a fixed quantity of starting material. For medicinal chemistry groups synthesizing fused triazole libraries, the biphenyl building block thus offers a tangible efficiency advantage over the simpler phenyl congener [1].

Triazolothiadiazine Cyclocondensation Building block

Predicted Drug-Likeness and ADME Profile: Biphenyl vs. Mono-Aryl Triazole-3-thiones

In silico ADME evaluation of 4‑amino‑5‑aryl‑4H‑1,2,4‑triazole‑3‑thiol derivatives by Khan et al. (2022) showed that all compounds in the series comply with Lipinski's Rule of Five. The biphenyl‑substituted members consistently exhibited higher topological polar surface area (TPSA ≈ 85 Ų) and improved bioavailability scores (0.55) compared to mono‑aryl derivatives (TPSA ≈ 70 Ų; bioavailability score 0.45), while remaining within the acceptable range for oral drug‑likeness. Molecular docking into the cyclooxygenase‑2 (COX‑2) active site further revealed that the biphenyl moiety engages additional hydrophobic contacts with Val‑523 and Leu‑352, which are not accessible to the smaller phenyl group, translating into a predicted binding free energy (ΔG) of –8.2 kcal/mol vs. –7.0 kcal/mol for the 5‑(4‑methylphenyl) analog [1]. Although in vivo data are absent, the computational evidence positions the biphenyl derivative as the more promising starting point for lead optimization where target engagement is linked to hydrophobic pocket occupancy [1].

ADME Drug-likeness Lipinski Rule

High-Value Application Scenarios for 3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione Based on Differentiation Evidence


Antibacterial Hit Identification Against Gram-Positive Pathogens

The quantitative zone-of-inhibition advantage (18 mm vs. 12 mm) over the simple phenyl analog against S. aureus [1] makes this compound a higher-probability starting point for hit identification against Gram‑positive bacteria. Researchers building focused libraries for methicillin‑resistant S. aureus (MRSA) or vancomycin‑resistant Enterococci should include the biphenyl derivative to increase the chance of detecting meaningful activity in primary agar‑diffusion screens, particularly when screening capacity is limited and compound selection must be data‑driven.

Synthesis of Fused Triazolothiadiazine Libraries with Improved Yield

The 17–25 absolute percentage point yield advantage in cyclocondensation reactions to form triazolothiadiazines [4] translates directly into cost savings and higher final library diversity when this compound is used as the starting building block. Medicinal chemistry core facilities and contract research organizations performing parallel synthesis should specify the biphenyl derivative over the phenyl analog to maximize the number of purified final compounds obtained per gram of purchased intermediate.

Lipophilicity-Driven Screening for Intracellular or Membrane-Associated Targets

With a clogP of ≈3.2 (1.5 log units above the phenyl analog) [2][3], this compound is the preferred choice when the biological target resides in a hydrophobic compartment (e.g., bacterial membrane, mitochondrial membrane, or lipid‑rich organelle). In metallo‑β‑lactamase inhibitor programs, similarly lipophilic bicyclic aryl triazole‑3‑thiones achieved 10‑fold better Ki values than their less lipophilic counterparts [3], suggesting that the biphenyl derivative should be prioritized whenever target engagement is limited by membrane permeability.

Computationally-Guided Lead Optimization for COX-2 and Related Hydrophobic-Pocket Enzymes

Molecular docking predicts a ΔG of –8.2 kcal/mol for COX‑2 binding, 1.2 kcal/mol more favorable than the 5‑(4‑methylphenyl) analog, owing to additional contacts with Val‑523 and Leu‑352 [5]. Computational chemistry groups performing virtual screening or structure‑based design should include this compound as a starting scaffold when the target binding site features a large, lipophilic sub‑pocket that is not fully occupied by mono‑aryl ligands. The predicted bioavailability score (0.55) also supports its progression into cellular assays without an obligatory pharmacokinetic optimization step.

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